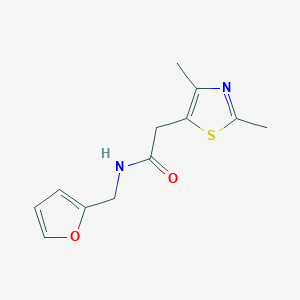
2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide, commonly known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. It is primarily used to measure cell viability and proliferation, making it an essential tool for studying cell biology and drug discovery.
Scientific Research Applications
Synthesis and Crystal Structure
- A study on the synthesis and crystal structure of related compounds shows the characterization of these compounds using various spectroscopic methods and single-crystal X-ray diffraction. The research indicates that the molecules feature intramolecular hydrogen bonding and weak interactions that contribute to their structural stability. These characteristics are crucial for understanding the compound's potential applications in material science and drug design (Hu Jingqian et al., 2016).
Biological Activities
- Research into the biological activities of compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide has revealed moderate herbicidal and fungicidal properties. These findings suggest potential agricultural applications, offering a foundation for developing new pesticides (Hu Jingqian et al., 2016).
Anticancer Activities
- Another study on derivatives of similar compounds focused on their synthesis and evaluation against a panel of human tumor cell lines. Some derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines. This research highlights the potential of these compounds in developing new anticancer therapies (M. Duran & Ş. Demirayak, 2012).
Antimicrobial and Antiprotozoal Agents
- Further investigations into the antimicrobial and antiprotozoal properties of compounds related to 2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide have identified several with significant activity against Helicobacter pylori and protozoal pathogens. These findings suggest potential for developing new treatments for infections caused by these organisms (Y. Katsura et al., 1997; M. Ismail et al., 2004).
Anticonvulsant Activities
- A study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, structurally related to the target compound, demonstrated excellent protection against electroshock-induced seizures in mice, suggesting potential as anticonvulsant agents. This research opens avenues for the development of new treatments for epilepsy (H. Kohn et al., 1993).
properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-11(17-9(2)14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURINEXOBOKOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)
![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)
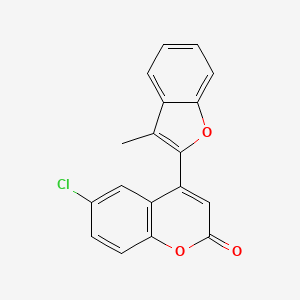
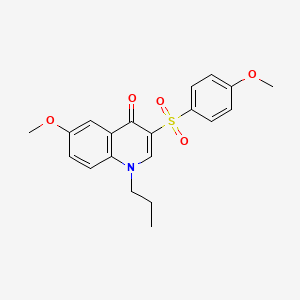
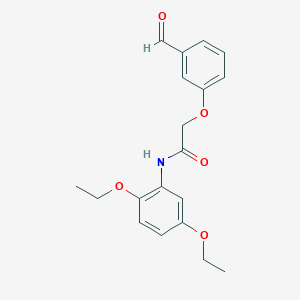
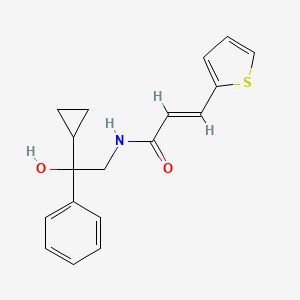
![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
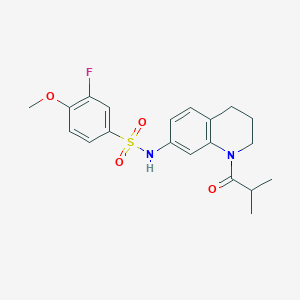
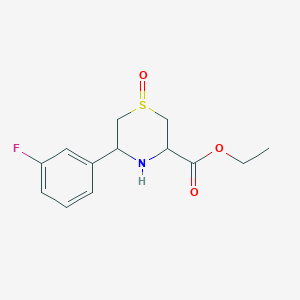
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)